![molecular formula C29H26N8 B2357817 N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902946-62-7](/img/structure/B2357817.png)
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a benzimidazole ring, and a triazoloquinazolin ring. These functional groups suggest that the compound could have interesting biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the indole and benzimidazole rings, followed by the formation of the triazoloquinazolin ring .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The indole and benzimidazole rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions. The triazoloquinazolin ring adds further complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The indole and benzimidazole rings, for example, might undergo electrophilic substitution reactions. The triazoloquinazolin ring could potentially participate in a variety of reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N8/c1-19-32-25-12-6-7-13-26(25)36(19)17-15-27-34-28-22-9-3-5-11-24(22)33-29(37(28)35-27)30-16-14-20-18-31-23-10-4-2-8-21(20)23/h2-13,18,31H,14-17H2,1H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNLACRSFFKFAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCCC6=CNC7=CC=CC=C76 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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